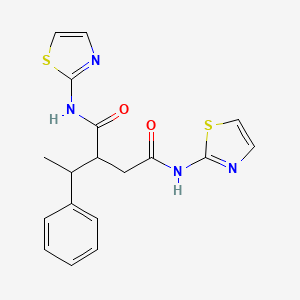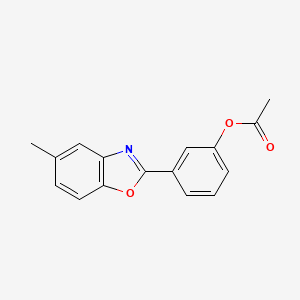
2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide
Übersicht
Beschreibung
2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide, also known as PTZS, is a compound that has gained significant attention in recent years due to its potential applications in scientific research. PTZS is a thiazole-based compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Wirkmechanismus
The mechanism of action of 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide is not fully understood, but it has been reported to act as an inhibitor of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide has also been reported to induce apoptosis in cancer cells by activating the caspase pathway. Additionally, 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide has been reported to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide has been reported to have various biochemical and physiological effects. It has been reported to inhibit the growth of various microorganisms, including bacteria and fungi. 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide has also been reported to reduce inflammation by inhibiting COX-2 and LOX enzymes. Additionally, 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide has been reported to induce apoptosis in cancer cells and have neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide in lab experiments is its potential applications in various fields of research, including microbiology, oncology, and neurology. Additionally, 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide is relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations of using 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide in lab experiments is its potential toxicity, which may limit its use in in vivo studies.
Zukünftige Richtungen
There are several future directions for the research of 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide. One direction is to further study its mechanism of action and potential applications in cancer treatment. Another direction is to investigate its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Additionally, future research could focus on developing more potent derivatives of 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide with reduced toxicity.
Wissenschaftliche Forschungsanwendungen
2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide has been studied extensively for its potential applications in scientific research. It has been reported to have antimicrobial, antifungal, and anti-inflammatory properties. 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide has also been studied for its potential use in cancer treatment, as it has been reported to induce apoptosis in cancer cells. Additionally, 2-(1-phenylethyl)-N,N'-di-1,3-thiazol-2-ylsuccinamide has been studied for its potential use in the treatment of neurodegenerative diseases, as it has been reported to have neuroprotective effects.
Eigenschaften
IUPAC Name |
2-(1-phenylethyl)-N,N'-bis(1,3-thiazol-2-yl)butanediamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2S2/c1-12(13-5-3-2-4-6-13)14(16(24)22-18-20-8-10-26-18)11-15(23)21-17-19-7-9-25-17/h2-10,12,14H,11H2,1H3,(H,19,21,23)(H,20,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGNITWJLRDJNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)C(CC(=O)NC2=NC=CS2)C(=O)NC3=NC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-phenylethyl)-N,N'-di(1,3-thiazol-2-yl)butanediamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[3-(aminocarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-5-(2-furyl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4191599.png)
![3-(2-chlorophenyl)-5-[(4-nitrobenzyl)thio]-4-phenyl-4H-1,2,4-triazole](/img/structure/B4191605.png)
![1-{1-[2-(3,4-dihydro-1(2H)-quinolinyl)-2-oxoethyl]-7-ethyl-1H-indol-3-yl}ethanone](/img/structure/B4191609.png)
![4-[allyl(methylsulfonyl)amino]-N-bicyclo[2.2.1]hept-2-ylbenzamide](/img/structure/B4191617.png)
![methyl 4-{[3,5-bis(acetyloxy)benzoyl]amino}benzoate](/img/structure/B4191619.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(2-ethoxyphenyl)-4-(methylthio)benzenesulfonamide](/img/structure/B4191627.png)
![N-{[3-(2,5-dimethyl-3-thienyl)-1-(2-fluorophenyl)-1H-pyrazol-4-yl]methyl}-2-(3-pyridinyl)ethanamine](/img/structure/B4191632.png)
![2-[(2-chlorobenzyl)thio]-N-(4-methyl-2-nitrophenyl)acetamide](/img/structure/B4191640.png)
![N-[1-(1-adamantyl)-1H-pyrazol-4-yl]pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4191646.png)
![N-{2-[5-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]ethyl}-4-methoxybenzamide](/img/structure/B4191651.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-5-[(phenylthio)methyl]-2-furamide](/img/structure/B4191658.png)
![5-(3-methoxyphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-7-(trifluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4191686.png)